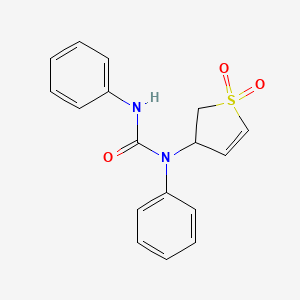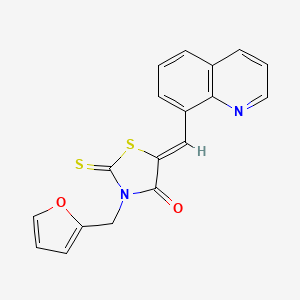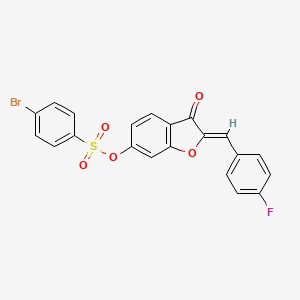
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring with a dioxido group and a diphenylurea moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the dioxido group and the diphenylurea moiety. Common synthetic routes include:
Acylation and Michael Addition Reactions: These reactions are often used to introduce the necessary functional groups onto the thiophene ring.
Phase Transfer Conditions: Utilizing bases or phase transfer catalysts to facilitate the reaction.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxido group into other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: Depending on the reaction conditions, the major products can include various substituted thiophenes, reduced thiophenes, and functionalized diphenylureas.
Scientific Research Applications
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide.
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C17H16N2O3S/c20-17(18-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)16-11-12-23(21,22)13-16/h1-12,16H,13H2,(H,18,20) |
InChI Key |
MKNXGJXJJVEJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B12212967.png)

![2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B12212973.png)
![4-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12212975.png)
![N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12212982.png)
![N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B12212987.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12212988.png)
![2-(dipropylamino)-3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12212994.png)
![3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12212999.png)
![3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213010.png)
![Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12213012.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12213022.png)

![7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12213024.png)
